molecular formula C21H27ClN2O2 B13766123 Quinine, methochloride CAS No. 63717-11-3

Quinine, methochloride

Cat. No.: B13766123
CAS No.: 63717-11-3
M. Wt: 374.9 g/mol
InChI Key: JDGBARYFQADTHZ-KCWPWBDNSA-M
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Description

Quinine, methochloride is a derivative of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial agent and is known for its bitter taste, which is also utilized in tonic water. This compound, like its parent compound, has various medicinal properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of quinine, methochloride typically involves the transformation of quinine into its methochloride form. This can be achieved by reacting quinine with methyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods: Industrial production of this compound often involves the extraction of quinine from the bark of the cinchona tree, followed by its chemical modification. The extraction process includes liquid-solid extraction using solvents like ethanol. The extracted quinine is then reacted with methyl chloride to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Quinine, methochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone derivatives, reduced quinine, and substituted quinine compounds .

Scientific Research Applications

Quinine, methochloride has a wide range of applications in scientific research:

Mechanism of Action

Quinine, methochloride can be compared with other quinoline derivatives such as:

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to be used in various applications beyond its antimalarial properties. Its ability to interact with muscle membranes and sodium channels sets it apart from other quinoline derivatives .

Comparison with Similar Compounds

  • Chloroquine
  • Amodiaquine
  • Mefloquine
  • Tafenoquine
  • Bulaquine

Properties

CAS No.

63717-11-3

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

IUPAC Name

(S)-[(2R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride

InChI

InChI=1S/C21H27N2O2.ClH/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14?,15?,20-,21+,23?;/m1./s1

InChI Key

JDGBARYFQADTHZ-KCWPWBDNSA-M

Isomeric SMILES

C[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-]

Canonical SMILES

C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-]

Origin of Product

United States

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